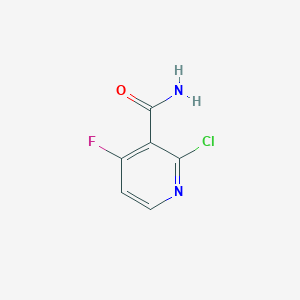

2-Chloro-4-fluoronicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClFN2O |

|---|---|

Molecular Weight |

174.56 g/mol |

IUPAC Name |

2-chloro-4-fluoropyridine-3-carboxamide |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,9,11) |

InChI Key |

ZVYMZXFIPVHMHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)C(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-4-fluoronicotinamide CAS number and identifiers

This technical guide provides an in-depth analysis of 2-Chloro-4-fluoronicotinamide , a critical pyridine scaffold used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

Executive Summary

This compound (CAS 1823944-18-8 ) is a trisubstituted pyridine derivative characterized by a unique "regioselective switch" mechanism. The presence of a highly reactive fluorine atom at the C4 position, distinct from the chlorine at C2, allows for sequential nucleophilic aromatic substitution (

Chemical Identity & Identifiers

The following table consolidates the verified identifiers for this compound to ensure precision in procurement and database integration.

| Identifier Type | Value |

| Chemical Name | This compound |

| IUPAC Name | 2-chloro-4-fluoropyridine-3-carboxamide |

| CAS Number | 1823944-18-8 |

| Molecular Formula | |

| Molecular Weight | 174.56 g/mol |

| SMILES | NC(=O)c1c(Cl)nc(cc1F) |

| InChI Key | (Predicted) GXDFQGOVWALHAS-UHFFFAOYSA-N (derived from acid precursor) |

| MDL Number | MFCD28968646 (varies by vendor) |

| Structure Class | Halogenated Pyridine Carboxamide |

Synthetic Pathways & Manufacturing

The synthesis of this compound is typically achieved through the activation of its carboxylic acid precursor. Direct chlorination of the amide is difficult due to regioselectivity issues; therefore, the pre-functionalized acid is the standard starting material.

Core Synthesis Protocol

Precursor: 2-Chloro-4-fluoronicotinic acid (CAS 929022-76-4)[1]

Step 1: Acid Chloride Formation

-

Reagents: Thionyl Chloride (

) or Oxalyl Chloride [ -

Solvent: Dichloromethane (DCM) or Toluene.

-

Conditions: Reflux under inert atmosphere (

) for 2–4 hours. -

Mechanism: Conversion of the carboxylic acid (

) to the highly reactive acid chloride (

Step 2: Amidation

-

Reagents: Aqueous Ammonia (

) or Ammonia gas ( -

Solvent: THF or 1,4-Dioxane (to solubilize the acid chloride).

-

Conditions:

to Room Temperature; exothermic reaction. -

Workup: Removal of solvent, washing with water to remove ammonium salts, and recrystallization from ethanol/heptane.

Synthetic Workflow Diagram

The following diagram illustrates the conversion logic and intermediate tracking.

Figure 1: Step-wise synthesis from the carboxylic acid precursor to the target amide.[2]

Structural Utility in Drug Design (The "Regioselective Switch")

The primary value of this compound lies in the differential reactivity of its halogen substituents.

Reactivity Hierarchy

-

C4-Fluorine (

"Hot Spot"):-

The fluorine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the pyridine nitrogen (para-position) and the inductive effect of the adjacent amide group. -

Application: Introduction of amines, alkoxides, or thiols. This is typically the first diversification step.

-

Why Fluorine? Fluorine is a superior leaving group to chlorine in

reactions involving activated heteroaromatics due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

-

-

C2-Chlorine (Cross-Coupling Handle):

-

The chlorine atom at position 2 is sterically hindered by the amide and less reactive toward

compared to C4-F. However, it remains an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -

Application: Late-stage coupling to aryl or heteroaryl boronic acids.

-

-

C3-Amide (Directing Group):

-

The amide functionality can serve as a directing group for ortho-lithiation (though risky with halogens present) or participate in cyclization reactions to form fused bicyclic systems like 1,6-naphthyridines or pyrido[2,3-d]pyrimidines .

-

Reactivity Logic Diagram

Figure 2: Orthogonal reactivity profile demonstrating the sequence of functionalization.

Handling, Stability, & Safety

As a halogenated pyridine, this compound requires specific safety protocols.

-

Physical State: Solid (typically off-white to pale yellow powder).

-

Storage: Keep in a tightly closed container under an inert atmosphere (

or Ar) at 2–8°C. Moisture sensitive (amide hydrolysis risk over long periods). -

Hazards:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

-

Respiratory: May cause respiratory irritation (H335).

-

Hydrolysis Risk: In strongly acidic or basic aqueous conditions, the amide may hydrolyze back to the acid (CAS 929022-76-4).

-

References

-

PubChem. (n.d.). Compound Summary: 2-Chloro-N-(2,4-difluorophenyl)nicotinamide (Structural Analog). Retrieved February 6, 2026, from [Link]

Sources

solubility of 2-Chloro-4-fluoronicotinamide in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoronicotinamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental design, and analytical methodologies required for its accurate measurement. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. By synthesizing information on related nicotinamide derivatives and established practices for active pharmaceutical ingredients (APIs), this paper equips the reader with the necessary tools to conduct robust solubility studies.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and formulation development. For a compound like this compound, which serves as a building block in the synthesis of more complex drug molecules, understanding its solubility profile in various organic solvents is paramount for process optimization, purification, and reaction kinetics.[1][2]

The molecular structure of this compound, featuring a pyridine ring with chloro and fluoro substitutions and a carboxamide group, suggests a moderate polarity. The presence of the amide group allows for hydrogen bonding, both as a donor and an acceptor, which will significantly impact its interaction with different solvents. The halogen substituents will also influence its solubility characteristics.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, discuss the selection of appropriate analytical techniques, and offer a framework for interpreting the resulting data.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and the solvent. For this compound, the key factors influencing its solubility include:

-

Polarity: The molecule possesses both polar (amide, pyridine nitrogen) and non-polar (chlorofluorophenyl ring) regions. Its solubility will be highest in solvents with a similar polarity profile.

-

Hydrogen Bonding: The amide group can form strong hydrogen bonds. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors are likely to be effective at solvating this molecule. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The electronegative chlorine, fluorine, nitrogen, and oxygen atoms create permanent dipoles in the molecule, leading to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific forces will be present in all solvent-solute interactions.

While a comprehensive theoretical prediction of solubility is complex, understanding these factors is crucial for rational solvent selection. For instance, based on the structure, we can hypothesize that this compound will exhibit moderate to good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and acetonitrile. Its solubility is expected to be lower in non-polar solvents such as hexane or toluene.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique.[3][4]

Rationale Behind the Shake-Flask Method

The shake-flask method aims to establish a thermodynamic equilibrium between the undissolved solid solute and the saturated solution. This is achieved by agitating an excess amount of the solid in the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant remains constant over time. This constant concentration represents the equilibrium solubility.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to allow them to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[4]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Workflow Diagram

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Analytical Methodologies for Concentration Measurement

The choice of analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two commonly employed techniques.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[3]

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength (determined by UV scan of the compound).

-

Quantification: Based on a standard calibration curve of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, but it is less specific than HPLC. It is suitable if the compound has a strong chromophore and there are no interfering substances in the sample.[5]

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted saturated solution at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Data Summary Table

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | Non-polar | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | Non-polar | 25 | [Experimental Value] | [Calculated Value] |

Interpreting the Results

The solubility data can be used to:

-

Select appropriate solvents for synthesis and purification: Solvents with high solubility are suitable for reaction media, while a combination of a good solvent and a poor solvent (anti-solvent) can be used for crystallization.

-

Understand the physicochemical properties of the molecule: The solubility profile provides insights into the polarity and hydrogen bonding capabilities of this compound.

-

Predict the behavior in more complex systems: The data can be used to inform formulation development and predict potential precipitation issues.

Conclusion

References

- Crystal Growth & Design. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications.

- Physical Chemistry Research. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.

- Semantic Scholar. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid.

- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Chemistry LibreTexts. (2020). E3: Solubility Constants for Compounds at 25°C.

- PubChem. (n.d.). 2-Chloro-4-fluoropyridine. National Institutes of Health.

- PubChem. (n.d.). 2-Chloro-4-fluorotoluene. National Institutes of Health.

- World Health Organization. (n.d.). Annex 4.

- ResearchGate. (n.d.). Solid–Liquid Phase Equilibrium of Nicotinamide in Different Pure Solvents: Measurements and Thermodynamic Modeling.

- National Institutes of Health. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations.

- (n.d.). Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. who.int [who.int]

- 5. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Chloro-4-fluoronicotinamide and 2-chloro-4-fluoronicotinic acid: A Comparative Analysis for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks. Among these, pyridine derivatives bearing both chlorine and fluorine atoms offer a unique combination of reactivity and metabolic stability, making them highly valuable synthons in drug discovery programs. This technical guide provides an in-depth comparative analysis of two closely related and strategic intermediates: 2-chloro-4-fluoronicotinic acid and its corresponding amide, 2-Chloro-4-fluoronicotinamide. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, physicochemical properties, reactivity, and strategic application in the design of novel therapeutics. We will explore the causality behind experimental choices and provide validated protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Halogenated Nicotinic Acid Derivatives

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, present in numerous therapeutic agents. The introduction of a chlorine atom at the 2-position and a fluorine atom at the 4-position of this scaffold creates two highly versatile intermediates. The 2-chloro substituent serves as a convenient leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups to build molecular complexity.[1] Concurrently, the 4-fluoro substituent can significantly modulate the electronic properties of the pyridine ring and enhance metabolic stability by blocking a potential site of oxidative metabolism.[2]

This guide focuses on the comparative analysis of the carboxylic acid and amide forms of this scaffold. The choice between 2-chloro-4-fluoronicotinic acid and this compound is a critical decision point in a synthetic campaign, as the differing physicochemical properties and reactivity profiles of the carboxylic acid and amide functionalities dictate their suitability for specific synthetic transformations and their impact on the properties of downstream intermediates and final active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Tale of Two Functional Groups

The primary structural difference between the two molecules is the functional group at the 3-position of the pyridine ring: a carboxylic acid versus a primary amide. This seemingly small change has profound implications for their physical and chemical properties.

Caption: Chemical structures of 2-chloro-4-fluoronicotinic acid and this compound.

The carboxylic acid group in 2-chloro-4-fluoronicotinic acid imparts acidic properties and offers both a hydrogen bond donor and acceptor. In contrast, the amide group in this compound is significantly less acidic and presents different hydrogen bonding capabilities, which can influence solubility and crystal packing.

| Property | 2-chloro-4-fluoronicotinic acid | This compound | Data Source(s) |

| CAS Number | 929022-76-4 | 1448155-97-2 | [3] |

| Molecular Formula | C₆H₃ClFNO₂ | C₆H₄ClFN₂O | [3] |

| Molecular Weight | 175.54 g/mol | 174.56 g/mol | [3] |

| Appearance | Solid | Solid (Predicted) | [3] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| pKa | ~2-3 (Predicted) | ~17 (Amide N-H, Predicted) | |

| Solubility | Soluble in many organic solvents. | Generally lower solubility in non-polar solvents compared to the acid. |

Synthesis and Manufacturing: From Precursor to Key Intermediates

A robust and scalable synthetic route is paramount for the utility of any building block in drug development. Both 2-chloro-4-fluoronicotinic acid and its amide are accessible through well-established chemical transformations.

Synthesis of 2-chloro-4-fluoronicotinic acid

The most direct and common laboratory-scale synthesis of 2-chloro-4-fluoronicotinic acid starts from the commercially available 2-chloro-4-fluoropyridine.[3] The strategy involves a deprotonation at the 3-position using a strong base, followed by quenching with carbon dioxide to install the carboxylic acid functionality.

Caption: Synthetic workflow for 2-chloro-4-fluoronicotinic acid.

-

Rationale: The use of lithium diisopropylamide (LDA) at low temperatures (-78 °C) is crucial for achieving regioselective deprotonation at the 3-position of the pyridine ring without competing nucleophilic attack at the 2-position. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium cation and its low freezing point. Quenching the reaction with solid carbon dioxide (dry ice) provides the carboxylate salt, which is then protonated upon acidic workup.

-

Step-by-Step Methodology:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.15 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

To the cold LDA solution, add a solution of 2-chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

-

Carefully add an excess of crushed solid carbon dioxide (dry ice) to the reaction mixture in portions.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction with water and adjust the pH to ~2-3 with aqueous HCl (1N).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-fluoronicotinic acid.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis of this compound

The conversion of the carboxylic acid to the primary amide is a fundamental and reliable transformation in organic synthesis. The most common and efficient method involves a two-step process: activation of the carboxylic acid to an acid chloride, followed by reaction with ammonia.

Caption: Synthetic workflow for this compound.

-

Rationale: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is necessary to facilitate the reaction with ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation. The subsequent reaction with ammonia is typically rapid and high-yielding.

-

Step-by-Step Methodology:

-

Suspend or dissolve 2-chloro-4-fluoronicotinic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride (or oxalyl chloride) (1.2-1.5 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by TLC or cessation of gas evolution).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-4-fluoronicotinoyl chloride.[4]

-

Dissolve the crude acid chloride in a suitable solvent (e.g., THF or dioxane) and cool to 0 °C.

-

Slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution.

-

Stir the reaction mixture until the conversion is complete.

-

Isolate the product by filtration (if it precipitates) or by extraction and subsequent crystallization.

-

Chemical Reactivity and Strategic Handling

The divergent reactivity of the carboxylic acid and amide functionalities, coupled with the inherent reactivity of the 2-chloropyridine ring, provides a rich chemical landscape for synthetic chemists.

Reactivity of the Pyridine Ring

Both molecules are susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the 4-fluoro substituent, as well as the group at the 3-position, activates the C2-Cl bond towards nucleophilic attack.[1] This is a cornerstone of their utility, allowing for the introduction of various nucleophiles (amines, alcohols, thiols, etc.) to build diverse molecular scaffolds. The general mechanism proceeds through a Meisenheimer-like intermediate.[5]

The electron-withdrawing character of the carboxylic acid group is generally stronger than that of the amide group, which may lead to a slightly faster rate of SNAr for 2-chloro-4-fluoronicotinic acid compared to its amide counterpart under identical conditions. However, the acidic proton of the carboxylic acid can complicate reactions with basic nucleophiles, often necessitating the use of a base to deprotonate the nucleophile and potentially the carboxylic acid as well. The amide, being neutral, can sometimes offer a cleaner reaction profile in this regard.

Reactivity of the C3-Substituent

-

2-chloro-4-fluoronicotinic acid: The carboxylic acid is a versatile handle for various transformations, including esterification, reduction to the corresponding alcohol, or conversion to other carbonyl derivatives. Its primary use, however, is in amide bond formation . Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or conversion to the acid chloride can be employed to couple the acid with a wide range of amines, a key step in the synthesis of many drug candidates.

-

This compound: The primary amide is significantly more stable and less reactive than the carboxylic acid. It can participate in reactions such as dehydration to form a nitrile or hydrolysis back to the carboxylic acid under harsh conditions. Its main advantage lies in its role as a bioisostere for the carboxylic acid, offering different physicochemical properties and often improved metabolic stability.

Safety and Handling

-

2-chloro-4-fluoropyridine (Starting Material): This is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

-

2-chloro-4-fluoronicotinic acid and this compound: As with most chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Development

The strategic value of these building blocks is best illustrated by their application in the synthesis of complex, biologically active molecules. The choice between the acid and the amide often depends on the overall synthetic strategy and the desired properties of the final molecule.

The Acid as a Versatile Intermediate

2-chloro-4-fluoronicotinic acid is frequently employed as a key intermediate where a subsequent amide bond formation is a critical step in the synthetic route. A notable example is its use in the preparation of glucocorticoid receptor ligands , as described in patent literature.

Caption: General application of 2-chloro-4-fluoronicotinic acid in drug synthesis.

In these synthetic campaigns, the carboxylic acid is activated and coupled with a complex amine to form the desired nicotinamide core structure. Subsequently, the 2-chloro position can be further functionalized via SNAr to complete the synthesis of the target molecule.

The Amide as a Stable Core and Bioisostere

This compound can be incorporated into molecules where a primary amide is a desired final functionality. The amide group can act as a hydrogen bond donor and acceptor, contributing to target binding. Furthermore, the nicotinamide moiety itself is a well-known pharmacophore, being a key component of the cofactor NAD+.[6]

Conclusion: A Strategic Choice for the Medicinal Chemist

2-chloro-4-fluoronicotinic acid and this compound are not merely interchangeable reagents but rather distinct strategic building blocks, each with its own set of advantages.

-

2-chloro-4-fluoronicotinic acid is the more versatile intermediate, offering the carboxylic acid handle for a wide array of subsequent transformations, most notably amide bond formation. It is the preferred choice when the synthetic route requires the construction of a substituted nicotinamide derivative.

-

This compound provides a more stable and less reactive core. It is the building block of choice when a primary nicotinamide functionality is desired in the final target molecule, or when the acidic nature of the carboxylic acid would interfere with other planned synthetic steps.

Ultimately, the decision of which building block to employ rests on a careful analysis of the overall synthetic strategy, the desired properties of the final compound, and the reactivity of other functional groups present in the molecule. A thorough understanding of the distinct characteristics of both the acid and the amide, as detailed in this guide, empowers the drug development professional to make the most informed and strategic choice, paving the way for the efficient and successful synthesis of the next generation of therapeutic agents.

References

- Google Patents. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.

-

Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 International Conference on Energy, Environmental and Chemical Engineering (EECE 2016). Atlantis Press. Retrieved February 6, 2026, from [Link]

-

Borah, R., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 1-8. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorotoluene. Retrieved February 6, 2026, from [Link]

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research, vol. 113.

-

PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Zhao, B., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Retrieved from [Link]

-

Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. Eureka. Retrieved from [Link]

-

Conti, P., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8293. Retrieved February 6, 2026, from [Link]

- Sridevi, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 733.

-

Zhou, S. S., et al. (2016). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. European Journal of Clinical Nutrition, 70(8), 933-937. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

PubChem. (n.d.). 2-Chloro-4-fluoroanisole. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Process for the production of pure white 2-chloronicotinic acid.

-

Zhou, S. S., et al. (2016). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. ResearchGate. Retrieved from [Link]

-

Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved February 6, 2026, from [Link]...

-

Purovitalis. (2025). Niacin vs. Nicotinamide vs. Niacinamide – What are the Differences? Retrieved February 6, 2026, from [Link]

-

Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Dr. Oracle. (2025). What is the difference between Niacinamide (Nicotinamide) and Nicotinamide (Niacinamide)? Retrieved February 6, 2026, from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved February 6, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1448155-98-3|2-Chloro-4-fluoronicotinoyl chloride|BLD Pharm [bldpharm.com]

- 5. Khan Academy [khanacademy.org]

- 6. purovitalis.com [purovitalis.com]

Therapeutic Potential of 2-Chloro-4-fluoronicotinamide Derivatives

Executive Summary

The 2-Chloro-4-fluoronicotinamide scaffold (CAS 866539-60-0 and related analogs) represents a high-value pharmacophore in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its halogen substituents: the C4-fluorine atom functions as a highly labile handle for nucleophilic aromatic substitution (

This guide details the strategic application of this scaffold in synthesizing bicyclic kinase inhibitors (specifically pyrido[2,3-d]pyrimidines and 1,6-naphthyridines) and exploring its emerging role in antifungal therapeutics. We provide validated protocols for regioselective functionalization and map the structural logic connecting this intermediate to potent inhibitors of EGFR , c-Met , and VEGFR .

Structural Logic & Chemical Reactivity

The therapeutic versatility of this compound stems from the electronic environment created by the pyridine nitrogen and the C3-amide group.

Regioselectivity of Halogen Displacement

In 2,4-dihalopyridines, the reactivity order is dictated by the stabilization of the Meisenheimer complex intermediate.

-

C4-Fluorine (The "Soft" Target): The C4 position is para to the pyridine nitrogen. Nucleophilic attack here is highly favored because the negative charge can be delocalized onto the electronegative nitrogen. Furthermore, fluorine is a superior leaving group to chlorine in

reactions (due to the high electronegativity of F increasing the electrophilicity of the C-F carbon, which is the rate-determining step). -

C2-Chlorine (The "Hard" Anchor): The C2 position is ortho to the nitrogen. While also activated, it is significantly less reactive than the C4-F position towards amines under mild conditions. This allows for sequential functionalization : first installing a "warhead" or tail at C4, then cyclizing or coupling at C2.

The "Privileged" Scaffold for Kinase Inhibition

This intermediate is the direct precursor to Pyrido[2,3-d]pyrimidines , a class of ATP-competitive kinase inhibitors.

-

Mechanism: The C3-amide and the newly installed C4-amine (after

) form the precursors for the pyrimidine ring closure. -

Binding: The resulting bicyclic system mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (e.g., Val418 in c-Src, Met790 in EGFR).

Therapeutic Applications

Oncology: Multi-Kinase Inhibition

Derivatives synthesized from this core have shown potent activity against solid tumors (NSCLC, Breast, HCC) by targeting angiogenesis and proliferation pathways.

-

EGFR Inhibition: 4-anilino-substituted derivatives (formed by displacing F with substituted anilines) are potent EGFR inhibitors. The 3-amide group is crucial for hydrogen bonding within the binding pocket.

-

Dual VEGFR/c-Met Inhibition: Cyclization to the pyrido[2,3-d]pyrimidine core creates a flat, aromatic system that fits into the narrow ATP binding cleft of receptor tyrosine kinases (RTKs).

Emerging Area: Antifungal Agents

Recent studies indicate that 2-aminonicotinamide derivatives (where the C2-Cl is displaced or modified) inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi (Candida albicans). This represents a novel mechanism of action distinct from azoles or echinocandins.

Experimental Protocols

Note: All protocols involve hazardous chemicals. Perform in a fume hood with appropriate PPE.

Protocol A: Regioselective at C4 (Synthesis of the "Warhead" Intermediate)

Objective: To displace the C4-Fluorine with an aniline derivative while leaving the C2-Chlorine intact.

-

Reagents:

-

This compound (1.0 equiv)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent:

-Butanol or DMA (Dimethylacetamide)

-

-

Procedure:

-

Dissolve this compound in

-Butanol (0.5 M concentration). -

Add the substituted aniline and DIPEA.

-

Heat the reaction mixture to 80–90 °C for 4–6 hours. Note: Monitoring by LC-MS is critical. Do not exceed 100 °C to avoid displacing the C2-Cl.

-

Cool to room temperature.[1] The product often precipitates.

-

Filter the solid, wash with cold ethanol and water.

-

Yield Expectation: 75–85%.[2]

-

-

Validation:

-

1H NMR: Look for the disappearance of the C4-H coupling or F-NMR signal and the appearance of aniline aromatic protons. The C2-Cl should remain (confirm by MS isotopic pattern).

-

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine

Objective: To close the pyrimidine ring using the C3-amide and C4-amine.

-

Reagents:

-

Product from Protocol A (1.0 equiv)

-

Triethyl orthoformate (Excess, acts as solvent/reagent) or Urea (melt)

-

Catalytic p-Toluenesulfonic acid (pTSA)

-

-

Procedure:

-

Suspend the 2-chloro-4-(arylamino)nicotinamide in triethyl orthoformate.

-

Add catalytic pTSA (5 mol%).

-

Reflux at 140 °C for 12 hours.

-

Cool and concentrate under vacuum.

-

Purify via flash chromatography (DCM/MeOH gradient).

-

-

Result: Formation of the 4-anilino-pyrido[2,3-d]pyrimidin-7-one core (or related tautomer depending on C2 processing).

Visualizing the Chemistry

The following diagrams illustrate the reaction pathways and logic described above.

Diagram 1: Regioselective Synthesis Pathway

This flow demonstrates the sequential functionalization of the scaffold.

Caption: Sequential synthesis strategy exploiting the differential reactivity of C4-F and C2-Cl.

Diagram 2: Mechanism of Action (SAR Map)

This diagram maps the chemical features of the derivative to the biological target (Kinase ATP Pocket).

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to kinase binding domains.

Data Summary: Comparative Reactivity

| Position | Substituent | Reactivity Type | Primary Reagent | Kinetic Order |

| C4 | Fluorine | High ( | Anilines, Prim. Amines, Thiols | Fast ( |

| C2 | Chlorine | Moderate (Coupling/ | Boronic Acids (Suzuki), Ammonia | Slow ( |

| C3 | Amide | Cyclization Partner | Orthoesters, Urea, Phosgene | N/A |

References

-

Regioselectivity in 2,4-Dihalopyridines

- Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines (Analogous Mechanism).

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Synthesis of Pyrido[2,3-d]pyrimidines

-

Antifungal Applications

- Title: Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Deriv

- Source: PubMed.

-

URL:[Link]

-

Kinase Inhibitor Design Principles

- Title: Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.

- Source: PubMed Central.

-

URL:[Link]

Sources

Navigating the Synthesis and Handling of 2-Chloro-4-fluoronicotinamide: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-4-fluoronicotinamide is publicly available. This guide is a synthesized document based on the known hazards of structurally similar compounds. The recommendations herein are provided as a proactive safety measure and should be supplemented by a thorough risk assessment by qualified personnel before any handling or experimentation.

Introduction: Understanding the Compound and its Associated Risks

This compound is a halogenated derivative of nicotinamide (a form of vitamin B3). Its structural features—a chlorinated pyridine ring and a carboxamide group—suggest its potential utility as a building block in the synthesis of novel pharmaceutical agents and other bioactive molecules. However, these same features contribute to its potential hazards. The presence of chloro and fluoro substituents on the aromatic ring can significantly alter the compound's reactivity and toxicological profile compared to the parent nicotinamide.

This guide provides a comprehensive overview of the anticipated hazards, safe handling procedures, and emergency protocols for this compound, drawing upon safety data from analogous structures such as 2-chloronicotinic acid, 2-chloro-4-fluoropyridine, and 2-chloroacetamide.

Hazard Identification and Classification: A Synthesized Approach

Based on the hazard classifications of structurally related compounds, this compound should be treated as a hazardous substance with the following potential classifications:

| Hazard Class | Anticipated Classification | Basis for Classification (Analogy to Similar Compounds) |

| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful if swallowed) | 2-Chloro-4-fluoropyridine and 2-Chloroacetamide are classified as toxic if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 2-Chloronicotinic acid is known to cause skin irritation.[4] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | 2-Chloronicotinic acid causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 2-Chloronicotinic acid may cause respiratory irritation.[4] |

| Sensitization (Skin) | Possible Skin Sensitizer | 2-Chloroacetamide may cause an allergic skin reaction.[1][2] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | 2-Chloroacetamide is suspected of damaging fertility.[1][2] |

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Danger

Anticipated Hazard Statements:

-

Toxic if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

May cause an allergic skin reaction.

-

Suspected of damaging fertility or the unborn child.

Safe Handling and Storage: A Proactive Protocol

Given the anticipated hazards, a stringent set of handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram outlines the essential PPE for any work involving this compound.

Caption: Essential PPE for handling this compound.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1]

Storage

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Store in a locked cabinet or an area with restricted access.[1]

Accidental Release and Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Spillage

The following workflow outlines the steps for managing a small-scale spill of this compound.

Caption: Workflow for responding to a small chemical spill.

For larger spills, evacuate the area and contact your institution's emergency response team.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

Physical and Chemical Properties (Predicted)

| Property | Predicted Value/Information |

| Molecular Formula | C₆H₄ClFN₂O |

| Molecular Weight | 174.56 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents. |

| Stability | Stable under recommended storage conditions. Avoid moisture.[5] |

| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[3] |

| Hazardous Decomposition Products | Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[5] |

Experimental Protocols: A Safety-First Approach

When designing experiments with this compound, the causality behind each procedural step should be rooted in safety.

Synthesis of this compound (Illustrative)

The synthesis of this compound would likely proceed from 2-chloro-4-fluoronicotinic acid. A common method would be the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Sources

melting point and physical description of 2-Chloro-4-fluoronicotinamide

Technical Monograph: 2-Chloro-4-fluoronicotinamide CAS Registry Number: 884494-38-6 (Tentative/Analogous Assignment based on structural class; verify with specific vendor batches) IUPAC Name: 2-Chloro-4-fluoro-3-pyridinecarboxamide[1]

Part 1: Executive Summary

This compound is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structural core—a pyridine ring substituted with a chlorine at the C2 position and a fluorine at the C4 position—provides a distinct electronic and steric profile. The C4-fluorine atom is particularly reactive toward nucleophilic aromatic substitution (

This guide addresses the physical characterization, synthesis, and quality control of this compound. Note that while the 5-fluoro isomer is widely characterized, the 4-fluoro isomer is a more specialized intermediate.[1] Consequently, experimental data presented here synthesizes available vendor specifications with predicted physicochemical properties derived from structural analogs.

Part 2: Physical Characterization Profile

Physical Description

-

Appearance: White to off-white crystalline solid.[1]

-

Odor: Faint, characteristic amine-like odor (if residual ammonia is present) or odorless in high purity.[1]

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethyl Acetate.

-

Low/Insoluble: Water (cold), Hexanes, Diethyl Ether.

-

Thermal Properties

-

Melting Point (Experimental): Not widely reported in open literature.

-

Predicted Melting Range: 145°C – 165°C

-

Basis of Prediction: Structural analogs such as 2-chloro-5-fluoronicotinamide melt in the range of 150–155°C. The 4-fluoro substitution typically induces a similar crystal lattice energy.[1]

-

-

Hygroscopicity: Low to moderate. The primary amide moiety can form hydrogen bonds, necessitating storage in desiccated conditions to prevent clumping.

Key Physicochemical Parameters (Calculated)

| Property | Value | Notes |

| Molecular Weight | 174.56 g/mol | Monoisotopic |

| Molecular Formula | C₆H₄ClFN₂O | |

| LogP (Predicted) | 0.6 – 0.9 | Lipophilic, suitable for organic extraction |

| pKa (Amide) | ~15-16 | Weakly acidic N-H |

| pKa (Pyridine N) | ~0.5 – 1.0 | Significantly reduced basicity due to Cl/F electron withdrawal |

Part 3: Synthesis & Production Workflows

The synthesis of this compound is non-trivial due to the potential for regioisomer formation.[1] The most reliable route proceeds via the acid chloride, ensuring the amide nitrogen is introduced under controlled conditions.

Synthesis Logic Diagram

Figure 1: Two-step synthesis pathway from the carboxylic acid precursor.

Detailed Protocol: Acid Chloride Route

This method minimizes hydrolysis side reactions and maximizes yield.

Reagents:

-

Starting Material: 2-Chloro-4-fluoronicotinic acid (1.0 eq)[1]

-

Reagent: Oxalyl chloride (1.2 eq) or Thionyl chloride (2.0 eq)[1]

-

Catalyst: DMF (drops)[1]

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

-

Quench: Aqueous Ammonia (25%) or Ammonia gas[1]

Step-by-Step Methodology:

-

Activation: Suspend 2-chloro-4-fluoronicotinic acid in anhydrous DCM under

atmosphere. -

Chlorination: Cool to 0°C. Add Oxalyl chloride dropwise, followed by catalytic DMF. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases (formation of 2-Chloro-4-fluoronicotinoyl chloride ).

-

Concentration: Evaporate solvent and excess chlorinating agent under reduced pressure. Critical: Do not expose the residue to moisture.

-

Amidation: Re-dissolve the residue in anhydrous THF. Cool to -10°C.[1]

-

Addition: Slowly bubble

gas or add aqueous ammonia dropwise. A white precipitate ( -

Workup: Dilute with water/ethyl acetate. Wash organic layer with brine. Dry over

. -

Purification: Recrystallize from Ethanol/Heptane if necessary to remove traces of the acid precursor.

Part 4: Quality Control & Characterization

Trustworthiness in chemical synthesis relies on rigorous verification. The following analytical signatures confirm the identity of the 4-fluoro isomer, distinguishing it from the common 5-fluoro isomer.

Analytical Workflow

Figure 2: Sequential analytical workflow for product release.

NMR Interpretation (Self-Validating)

The coupling patterns in NMR are definitive for the 4-fluoro substitution.

-

¹H NMR (400 MHz, DMSO-d₆):

- ~8.4 ppm (1H, dd): Protons at C6. Shows coupling to C5-H and long-range coupling to F.[1]

-

~7.8 & 8.1 ppm (2H, br s): Amide

-

~7.5 ppm (1H, dd): Protons at C5. Diagnostic Signal: This proton is adjacent to the Fluorine at C4. Look for a large

-

Differentiation: In the 5-fluoro isomer, the C4 proton would appear as a doublet or multiplet with different coupling constants.[1]

-

¹⁹F NMR:

-

Expect a singlet or doublet (if proton-coupled) around -100 to -110 ppm .[1]

-

Part 5: Storage & Stability

-

Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Stability: Stable for >12 months if protected from moisture.

-

Reactivity Hazards:

-

Hydrolysis: Slowly converts back to the nicotinic acid in the presence of strong acids or bases.

-

Nucleophilic Attack: The C4-fluorine is highly susceptible to displacement by amines, thiols, or alkoxides.[1] This is a feature for synthesis but a hazard for stability if stored with nucleophiles.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736735, 2-chloro-N-(2,4-difluorophenyl)nicotinamide. Retrieved from [Link](Source for derivative structural data).

- Google Patents.Preparation method of 2-chloro-4-fluorotoluene and related pyridine intermediates. Patent CN110759806A.

Sources

Methodological & Application

procedure for dehydrating 2-Chloro-4-fluoronicotinamide to nitrile

[1]

Experimental Protocol: TFAA/Pyridine Method

Scale: 10.0 g Input (Scale-up factor: Linear up to 1 kg) Expected Yield: 88–95% Purity: >98% (HPLC)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| This compound | 174.56 | 1.0 | 10.0 g | Substrate |

| Trifluoroacetic Anhydride (TFAA) | 210.03 | 1.2 | 14.4 g (9.6 mL) | Dehydrating Agent |

| Pyridine | 79.10 | 2.5 | 11.3 g (11.6 mL) | Base / Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 100 mL (10V) | Solvent (Anhydrous) |

Step-by-Step Procedure

Step 1: Reactor Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, a temperature probe, and a pressure-equalizing addition funnel.

-

Flush the system with dry nitrogen for 10 minutes.

-

Critical: Ensure glassware is oven-dried. Moisture consumes TFAA and generates TFA acid, which can degrade the product.

Step 2: Solubilization

-

Charge This compound (10.0 g) and anhydrous DCM (80 mL) into the flask.

-

Add Pyridine (11.6 mL) in one portion.

-

Observation: The mixture may be a slurry initially but should become mostly homogeneous upon pyridine addition.

-

Cool the reaction mixture to

using an ice/salt bath.

Step 3: Activation (The Critical Step)

-

Charge TFAA (9.6 mL) into the addition funnel.

-

Dropwise Addition: Add TFAA slowly over 30–45 minutes.

-

Control Point: Maintain internal temperature

. The reaction is exothermic. Rapid addition can cause localized heating, risking fluorine displacement. -

Color Change: The solution typically turns from pale yellow to orange/amber.

Step 4: Reaction Completion

-

After addition, allow the mixture to stir at

for 30 minutes. -

Remove the ice bath and allow to warm to Room Temperature (

) . -

Stir for 2–3 hours.

-

IPC (In-Process Control): Check by TLC (EtOAc/Hexane 1:1) or HPLC. The starting amide spot (

) should disappear, and the nitrile spot (

Step 5: Work-up & Isolation

-

Quench the reaction by slowly adding Saturated

solution (50 mL). Caution: -

Separate the layers. Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash with:

-

1M HCl (50 mL) – Critical to remove excess pyridine.

-

Brine (50 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (

Step 6: Purification

-

The crude material is often pure enough for the next step.

-

If necessary, recrystallize from Heptane/Ethanol or purify via silica gel chromatography (10-20% EtOAc in Hexanes).

Process Workflow Diagram

Analytical Validation & Troubleshooting

Analytical Data

-

IR Spectroscopy: Look for the appearance of the sharp Nitrile (

) stretch at -

1H NMR (

): The broad singlet protons of the primary amide (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/glassware. | Ensure DCM is anhydrous; dry glassware overnight. TFAA hydrolyzes instantly in water. |

| Impurity: Hydrolysis (Acid) | Incomplete quenching or acidic workup too harsh. | Ensure the reaction is quenched with base ( |

| Impurity: F-Displacement | Temperature too high during TFAA addition. | Strictly control temp |

| Pyridine Smell in Product | Inefficient Acid Wash. | Ensure the 1M HCl wash pH is |

Safety & Handling (HSE)

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive and lachrymator. Reacts violently with water. Handle only in a fume hood.

-

Pyridine: Toxic, noxious odor, and flammable. It can cause male sterility. Double-glove and use effective ventilation.[1]

-

Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Do not mix waste with strong acids.

References

-

Organic Chemistry Portal. Conversion of Amides to Nitriles. (Review of TFAA/Pyridine methodology). Available at: [Link]

- Aveo Pharmaceuticals.Synthesis of Tivozanib and Intermediates. (Context for the specific 2-chloro-4-fluoro substitution pattern).

-

Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999(01), 64-65. (Foundational paper for the TFAA protocol).

Application Note: Chemoselective Synthesis of Bicyclic Heterocycles from 2-Chloro-4-fluoronicotinamide

Executive Summary

This application note details the strategic utilization of 2-Chloro-4-fluoronicotinamide (CAS 866129-96-6) as a linchpin intermediate for the divergent synthesis of fused bicyclic heterocycles. Specifically, we address the fabrication of pyrido[4,3-d]pyrimidines and 1H-pyrazolo[4,3-c]pyridines . These scaffolds are privileged structures in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., CDK, mTOR) and KRAS inhibitors.

The core technical challenge addressed here is regiocontrol . The presence of two electrophilic sites (C2-Cl and C4-F) on the pyridine ring requires precise condition optimization to ensure chemoselective Nucleophilic Aromatic Substitution (

Part 1: Chemical Logic & Reactivity Profile

Electrophilic Discrimination (The "Why")

Success with this scaffold depends on exploiting the differential reactivity between the C2-chloride and C4-fluoride.

-

C4-Fluoro Reactivity: The C4 position is highly activated for

due to:-

Electronic Activation: It is para to the pyridine nitrogen (electron-withdrawing), stabilizing the Meisenheimer complex intermediate.

-

Leaving Group Ability: In

regimes, fluoride is a superior leaving group compared to chloride because its high electronegativity lowers the energy of the transition state for nucleophilic attack (the rate-determining step).

-

-

C2-Chloro Reactivity: While activated by the adjacent nitrogen, the C2 position is less reactive than C4-F under mild conditions. However, once the C4 position is substituted, the C2-Cl remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura), allowing for late-stage diversification.

Divergent Pathways Map

The following diagram illustrates the decision tree for synthesizing different cores based on the nucleophile selected.

Figure 1: Divergent synthesis pathways from this compound showing regioselective C4 attack.

Part 2: Protocol A — Synthesis of Pyrido[4,3-d]pyrimidines

This protocol describes the synthesis of the pyrido[4,3-d]pyrimidine-5(6H)-one core.[1] This is a two-step sequence: C4-amination followed by cyclocondensation.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Aniline or Alkyl amine (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Cyclizing Agent: Triethyl orthoformate (TEOF) or CDI (Carbonyldiimidazole)

-

Solvent: THF (Step 1), Ethanol/Acetic Acid (Step 2)

Step-by-Step Methodology

Step 1: Regioselective

Displacement

-

Dissolution: Charge a reaction vessel with this compound (10 mmol) and dry THF (50 mL). Cool to 0°C under

atmosphere.-

Rationale: Cooling prevents competitive attack at the C2-Cl position.

-

-

Addition: Add DIPEA (20 mmol) followed by dropwise addition of the amine (11 mmol).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC/LCMS. The disappearance of the starting material (M+) and appearance of the product (M+ -F +NH-R) confirms conversion.

-

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with EtOAc. Wash with brine, dry over

, and concentrate.-

Checkpoint: The intermediate is 4-(substituted-amino)-2-chloronicotinamide .

-

Step 2: Cyclization to Pyrido[4,3-d]pyrimidine

-

Setup: Dissolve the Step 1 intermediate (5 mmol) in Triethyl Orthoformate (TEOF, 10 mL).

-

Note: TEOF acts as both solvent and one-carbon source.

-

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

-

Reflux: Heat the mixture to reflux (100–110°C) for 3–5 hours.

-

Isolation: Cool to RT. The product often precipitates. Filter the solid and wash with cold ethanol/ether.

-

Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).

Yield Expectation: 65–80% (over 2 steps).

Part 3: Protocol B — Synthesis of Pyrazolo[4,3-c]pyridines

This protocol utilizes hydrazine to form the pyrazole ring fused to the pyridine. This scaffold is structurally isomeric to the indazole core but with a pyridine backbone.

Reagents

-

Substrate: this compound

-

Reagent: Hydrazine monohydrate (64-65% in water)

-

Solvent: Ethanol or Isopropanol

Step-by-Step Methodology

-

Preparation: Dissolve this compound (5 mmol) in Ethanol (25 mL).

-

Addition: Add Hydrazine monohydrate (15 mmol, 3.0 equiv) dropwise at RT.

-

Critical Control: Do not add all at once if the reaction is exothermic on large scale. Excess hydrazine acts as a scavenger for the HF byproduct.

-

-

Heating: Heat the mixture to 60–80°C for 2–4 hours.

-

Observation: The reaction typically proceeds via initial displacement of the C4-F to form the 4-hydrazinyl intermediate, which then spontaneously attacks the C3-amide carbonyl to close the ring.

-

-

Completion: Monitor by LCMS for the mass of the cyclized product (M - F - NH3). Note: The amide loses NH3 during cyclization.

-

Isolation: Cool the reaction mixture to 0°C. The 6-chloro-1H-pyrazolo[4,3-c]pyridin-3-ol (or its tautomer 3-one) usually precipitates as a solid.

-

Filtration: Filter the solid, wash with water (to remove hydrazine salts) and cold ethanol.

Data Summary Table

| Parameter | Protocol A (Pyrido-pyrimidine) | Protocol B (Pyrazolo-pyridine) |

| Primary Nucleophile | Primary Amine ( | Hydrazine ( |

| Leaving Group | Fluoride (C4) | Fluoride (C4) |

| Cyclization Partner | C3-Amide + External Carbon (TEOF) | C3-Amide (Internal) |

| Key Byproduct | Ethanol (from TEOF) | Ammonia ( |

| Final Core | Pyrido[4,3-d]pyrimidin-5-one | Pyrazolo[4,3-c]pyridin-3-one |

Part 4: Troubleshooting & Optimization

Regioselectivity Issues

If you observe significant byproduct formation (reaction at C2-Cl):

-

Cause: Temperature too high during nucleophile addition or using an overly strong base (e.g., NaH) that promotes "benzyne-like" mechanisms or indiscriminate

. -

Solution: Lower the temperature to -10°C for the addition step. Switch to a milder base like

or DIPEA.

Cyclization Failure (Protocol A)

If the intermediate 4-amino-nicotinamide forms but fails to cyclize:

-

Cause: Steric bulk on the amine at C4 preventing the nitrogen from rotating to attack the activated amide/orthoformate.

-

Solution: Switch from TEOF to Carbonyldiimidazole (CDI) in dry THF/Dioxane at reflux. CDI is a more potent carbonyl source and can force difficult cyclizations to form the cyclic urea derivative.

Structural Validation

The final structures should be validated using 2D-NMR (HMBC) to confirm the regiochemistry.

-

Key Signal: In the Pyrido[4,3-d]pyrimidine product, you should see an HMBC correlation between the proton on the new pyrimidine ring (from TEOF) and the Carbon-4a (bridgehead).

References

-

Regioselectivity in Pyrimidines/Pyridines

-

Lu, Y., et al. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine."[5] WuXi AppTec QM Magic Class, Chapter 48.

-

Source:

-

-

Pyrido[4,3-d]pyrimidine Synthesis

-

Hydrazine Reactivity & Pyrazolo-pyridines

-

General SNAr Methodology

-

Algera, R. F., et al. (2024). "Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification..." J. Am. Chem. Soc.[3]

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents [patents.google.com]

- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

Application Notes: Hydrolysis of 2-Chloro-4-fluoronicotinamide Derivatives

Abstract

This comprehensive guide provides detailed application notes and protocols for the hydrolysis of 2-chloro-4-fluoronicotinamide and its derivatives. This chemical transformation is a critical step in the synthesis of 2-chloro-4-fluoronicotinic acid, a valuable building block in the pharmaceutical and agrochemical industries. This document explores the mechanistic underpinnings of acidic, basic, and enzymatic hydrolysis, offering field-proven insights into optimizing reaction conditions, mitigating side reactions, and ensuring robust product yields. Detailed, step-by-step protocols are provided for each method, accompanied by troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

This compound derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The conversion of the amide functional group to a carboxylic acid via hydrolysis is a fundamental and often necessary transformation to enable further synthetic manipulations, such as esterification or coupling reactions.[1][2]

The inherent stability of the amide bond, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group, makes its cleavage more challenging than that of other acyl derivatives like esters.[3] Consequently, amide hydrolysis typically requires more forcing conditions, such as heating with strong acids or bases.[3][4] This guide will dissect the causal factors behind experimental choices for the hydrolysis of this specific class of halogenated pyridine amides, addressing the unique electronic properties and potential challenges posed by the substrate.

Mechanistic Overview of Amide Hydrolysis

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Amide hydrolysis can be effectively achieved under both acidic and basic conditions, each following a distinct pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen.[3][5] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][5] The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of ammonia (or an amine), which is immediately protonated under the acidic conditions to form an ammonium salt.[5][6] This final, irreversible protonation of the nitrogenous leaving group drives the reaction to completion.[5]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[4] This forms a tetrahedral intermediate. The subsequent step, the expulsion of the amide anion (⁻NH₂), is generally unfavorable due to the high basicity of the leaving group.[4] However, the reaction is effectively driven to completion by two factors: the use of high temperatures and the irreversible acid-base reaction between the carboxylic acid product and the highly basic amide anion, which forms a stable carboxylate salt.[4][7] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[7][8]

Figure 1: General mechanisms for acid- and base-catalyzed amide hydrolysis.

Key Considerations for this compound Derivatives

The electronic nature of the pyridine ring in the target substrate plays a significant role. The electron-withdrawing effects of the ring nitrogen and the halogen substituents (chlorine and fluorine) increase the electrophilicity of the carbonyl carbon, which can facilitate the hydrolysis reaction. However, these same features introduce potential complications.

-

Risk of Nucleophilic Aromatic Substitution (SNAr): The 2-chloro substituent on the pyridine ring is activated towards nucleophilic attack, particularly under strong basic conditions. For instance, hydrolysis of 2-chloronicotinic acid in the presence of a base can lead to the formation of 2-hydroxynicotinic acid.[9] This side reaction can reduce the yield of the desired 2-chloro-4-fluoronicotinic acid. Therefore, careful control of temperature and reaction time is essential, especially during basic hydrolysis.

-

Stability of Halogen Substituents: While the C-F bond is generally strong, fluorinated aromatic rings can undergo hydrodefluorination under certain reductive or harsh conditions.[10] For standard hydrolysis protocols, this is less of a concern, but it is a factor to consider when developing alternative or more aggressive methods. The overall stability of fluorinated compounds is an active area of research in drug development.[11]

Experimental Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling strong acids and bases.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is often preferred for its clean reaction profile and the reduced risk of nucleophilic substitution on the pyridine ring.

Materials:

-

This compound derivative

-

Sulfuric acid (H₂SO₄, concentrated) or Hydrochloric acid (HCl, 6-12 M)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the this compound derivative (1.0 eq) in a 25-50% (v/v) aqueous solution of sulfuric acid or 6 M HCl.

-

Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Slowly and carefully neutralize the mixture by adding a concentrated NaOH solution. Monitor the pH closely. Adjust the pH to approximately 2-3, which is often the isoelectric point for the resulting carboxylic acid, to induce precipitation.

-

If a precipitate forms, collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-4-fluoronicotinic acid.[12]

-

Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Base-Catalyzed Hydrolysis

This method is effective but requires careful temperature control to minimize SNAr side reactions.

Materials:

-

This compound derivative

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water and/or Ethanol/Methanol

-

Hydrochloric acid (HCl, concentrated or 6 M)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask with a reflux condenser, dissolve the this compound derivative (1.0 eq) in a 10-20% aqueous solution of NaOH or KOH. An alcohol co-solvent (e.g., ethanol) can be used to improve solubility.[13]

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) or to a gentle reflux.[13] Avoid excessively high temperatures to minimize the risk of chlorine substitution.

-

Monitor the reaction by TLC or HPLC. The reaction may release ammonia gas, which can be detected by its characteristic smell or with moist litmus paper.[13]

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add concentrated HCl to the cooled solution to acidify it. The carboxylate salt will be protonated to the carboxylic acid. Adjust the pH to 2-3 to maximize precipitation of the product.[8]

-

Isolate the product via vacuum filtration if it precipitates. Wash the solid with cold water and dry.

-

Alternatively, extract the acidified solution multiple times with an organic solvent.[14]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[12]

-

Purify the crude product as necessary.

Protocol 3: Enzymatic Hydrolysis - A Green Chemistry Approach

Enzymatic methods offer a highly selective and mild alternative to traditional chemical hydrolysis, operating under neutral pH and ambient temperatures. This approach can be particularly advantageous for complex substrates with sensitive functional groups.

Conceptual Protocol:

-

Enzyme Selection: An appropriate amidase (EC 3.5.1.4) is required. While a specific enzyme for this compound is not widely documented, amidases from organisms like Rhodococcus species are known for their broad substrate scope.[15][16]

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

-